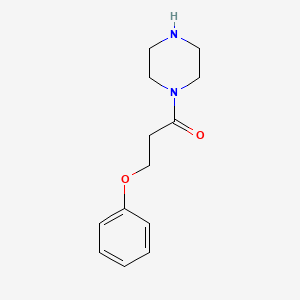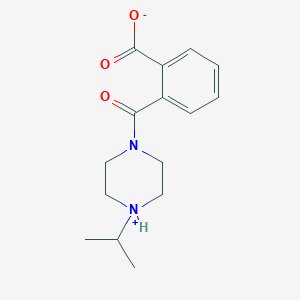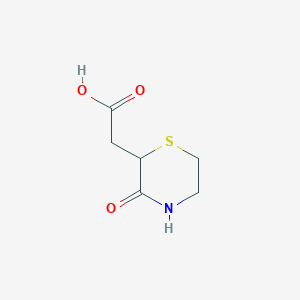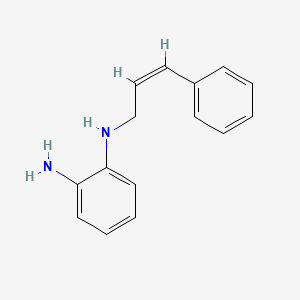![molecular formula C18H27N3O4 B7780061 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B7780061.png)
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with the molecular formula C18H27N3O4 and a molecular weight of 349.42 g/mol . This compound is characterized by the presence of a piperazine ring, a hydroxyimino group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable precursor with hydroxylamine to form the hydroxyimino group.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the hydroxyimino intermediate with a methoxyphenyl derivative under specific conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced through a cyclization reaction involving the appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, ensuring high purity and quality of the final product. The production capacity ranges from kilograms to metric tons, with stringent quality assurance measures in place.
Chemical Reactions Analysis
Types of Reactions
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted methoxyphenyl derivatives.
Scientific Research Applications
4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The piperazine ring can act as a scaffold, facilitating the binding of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER
- 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER
Uniqueness
The uniqueness of 4-[2-HYDROXYIMINO-2-(4-METHOXY-PHENYL)-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its tert-butyl ester group, which provides enhanced stability and lipophilicity compared to its methyl, ethyl, and isopropyl ester counterparts.
Properties
IUPAC Name |
tert-butyl 4-[(2Z)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)21-11-9-20(10-12-21)13-16(19-23)14-5-7-15(24-4)8-6-14/h5-8,23H,9-13H2,1-4H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIZHULBSSWCEO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
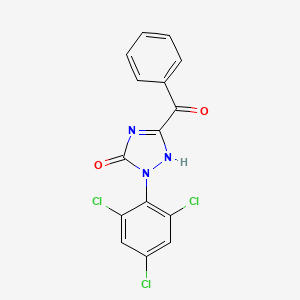
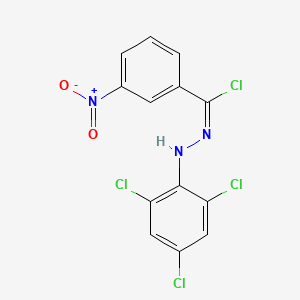
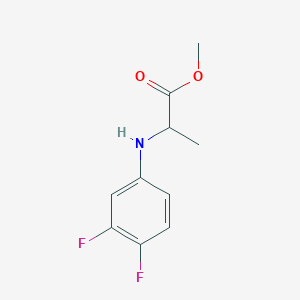


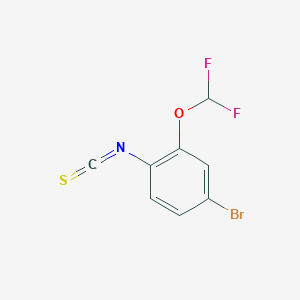
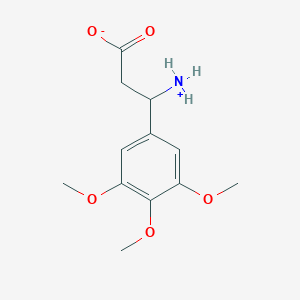
![Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)
![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)
